5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride is a nitrogen-containing heterocyclic compound characterized by its fused ring structure that includes both pyrrole and pyridazine rings. This compound is of notable interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery. The compound is often referenced by its CAS number, 16767-40-1, and is recognized for its unique structural features that contribute to its chemical properties and reactivity.
The compound belongs to the class of heterocyclic compounds, specifically those containing nitrogen heteroatoms. Its molecular formula is , and it has a molecular weight of 157.60 g/mol . The hydrochloride form indicates that it is typically encountered as a salt, enhancing its solubility in various solvents, which is beneficial for biological assays and applications.
The synthesis of 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride generally involves cyclization reactions. A common method includes the condensation of appropriate precursors under acidic or basic conditions followed by cyclization to form the fused ring structure.
Industrial production may utilize automated reactors and continuous flow systems to enhance efficiency and scalability .
The molecular structure of 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride can be represented using various notations:
5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride can participate in various chemical reactions typical for heterocycles:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry .
While specific mechanisms of action for 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride are not extensively documented in literature, compounds with similar structures often exhibit activity through:
Data on specific targets would require further empirical studies to elucidate precise mechanisms .
Relevant data such as density and boiling point indicate suitable handling conditions for laboratory use .
5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride has several scientific uses:
The ongoing research into this compound may reveal additional applications in pharmacology and materials science .
The synthesis of 5H,6H,7H-pyrrolo[2,3-c]pyridazine frameworks via catalyst-free tandem hydroamination-aromatic substitution represents a significant advancement in sustainable heterocyclic chemistry. This methodology employs N-propargyl-substituted pyridazine/pyrazine precursors, which undergo spontaneous cyclization under mild thermal conditions (80–100°C) in polar aprotic solvents like DMF or DMSO. The process initiates with intramolecular hydroamination of the alkyne moiety, forming a reactive dihydropyrrole intermediate. This intermediate subsequently participates in an intramolecular nucleophilic aromatic substitution (SNAr) with an adjacent halogen-substituted pyridazine ring, culminating in the fused tricyclic system characteristic of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines. Crucially, this cascade sequence proceeds without transition metal catalysts or harsh reagents, demonstrating exceptional functional group tolerance for electron-withdrawing groups (e.g., nitro, cyano) and heteroaryl substituents. Reported yields range from 65% to 92%, influenced by the electronic nature of the aromatic ring and steric bulk of the propargyl chain [1].
Key advantages include:
Table 1: Representative Substituent Effects in Tandem Hydroamination-SNAr Synthesis
| R¹ (Pyridazine Substituent) | R² (Propargyl Chain) | Reaction Temp (°C) | Yield (%) |
|---|---|---|---|
| 4-NO₂ | Methyl | 80 | 92 |
| 4-CN | Phenyl | 100 | 78 |
| 3-Cl | tert-Butyl | 100 | 65 |
| H | Benzyl | 90 | 85 |
The Vilsmeier–Haack formylation serves as a pivotal step for constructing electron-deficient pyrrole intermediates essential for annulation with hydrazine derivatives. This approach leverages 2,3-disubstituted pyrroles bearing electron-donating groups (e.g., methyl, methoxy) at the C4 position. Treatment with the Vilsmeier reagent (generated in situ from POCl₃ and DMF) induces electrophilic formylation at the pyrrole C5 position, yielding 5-chloro-4-formylpyrrole-2-carbaldehyde intermediates. This bis-electrophilic system undergoes controlled cyclocondensation with monosubstituted hydrazines under mild basic conditions (e.g., NaOAc, Et₃N) to construct the pyridazine ring. Critical to success is the sequential reaction control: initial hydrazone formation at the formyl group followed by intramolecular nucleophilic attack on the chloroimidoyl moiety, culminating in pyridazine ring closure. Subsequent hydrogenation (e.g., H₂/Pd-C) or borane reduction affords the saturated 5H,6H,7H-pyrrolo[2,3-c]pyridazine core, which is isolated as the hydrochloride salt via HCl/ether treatment [5].
Structural insights:
Table 2: Vilsmeier-Haack Intermediates for Pyridazine Annulation
| Pyrrole Precursor | Vilsmeier Conditions | 5-Chloro-4-formyl Intermediate Yield (%) | Characteristic IR νC=O (cm⁻¹) |
|---|---|---|---|
| 2,3-Dimethylpyrrole | POCl₃/DMF (0°C → 60°C) | 87 | 1695 (alde), 1660 (imidyl) |
| 3-Ethyl-4-methylpyrrole | POCl₃/DMF (0°C → 50°C) | 78 | 1698, 1665 |
| 2,4-Diethylpyrrole | POCl₃/DMF (0°C → 70°C) | 68 | 1702, 1668 |
Bicyclic pyrrolopyridazine cores are efficiently assembled through step-wise condensations between 1,4-dicarbonyl pyrrole derivatives and nitrogen nucleophiles. A prominent route involves the reaction of ethyl 3-oxopyrrolidine-4-carboxylates with hydrazine hydrate (95% aqueous) in refluxing ethanol, generating the corresponding pyridazinone via cyclodehydration. Subsequent N-alkylation with ethyl bromoacetate introduces a versatile sidechain for further annulation. Alternatively, glycine methyl ester hydrochloride serves as a bifunctional linchpin: its free base condenses with 3-halo-4-formylpyridazines in DMF at 60°C to form enamine intermediates. Intramolecular N-alkylation is then triggered by adding NaH, inducing pyrrole ring closure to yield tetrahydropyrrolo[2,3-c]pyridazines. The hydrochloride salt is precipitated by treating the free base with concentrated HCl in anhydrous diethyl ether. This strategy permits installation of diverse C3 substituents (alkyl, aryl, heteroaryl) by varying the glycine derivative’s α-substituent [5] [6].
Critical parameters influencing cyclization:
Table 3: Cyclization Efficiency with Modified Glycine Derivatives
| Glycine Derivative | Pyridazine Electrophile | Cyclization Conditions | Tetrahydropyrrolopyridazine Yield (%) |
|---|---|---|---|
| Glycine methyl ester | 3-Chloro-4-formylpyridazine | NaH, THF, 0°C → 25°C | 74 |
| N-Benzylglycine ethyl ester | 3-Bromo-4-acetylpyridazine | K₂CO₃, DMF, 60°C | 68 |
| N-(4-fluorobenzyl)glycine ethyl ester | 3-Iodo-4-formylpyridazine | Cs₂CO₃, MeCN, reflux | 82 |
Regioselective modification of the 5H,6H,7H-pyrrolo[2,3-c]pyridazine scaffold is essential for modulating its physicochemical and pharmacological properties. Two principal strategies dominate:
A. Electrophilic Aromatic Substitution (EAS):The N-unsubstituted pyrrole ring (C3 position) exhibits pronounced π-excess character, enabling selective electrophilic attacks. N-Oxide formation (mCPBA, CH₂Cl₂, 0°C) followed by Reissert-Henze reaction with cyanogen bromide (BrCN) introduces a cyano group exclusively at C3. Similarly, halogenation (Cl₂, Br₂) in acetic acid occurs regioselectively at C3. Subsequent Pd-catalyzed cross-coupling (e.g., Suzuki, Stille) enables aryl/heteroaryl functionalization. The N-oxide moiety also facilitates ortho-lithiation at C6 using n-BuLi at −78°C, permitting directed metalation for carboxylation (CO₂) or phosphorylation (ClP(O)(OEt)₂) [8].
B. Directed ortho-Metalation (DoM):Installation of N,N-diethylcarboxamide at C3 (via Friedel-Crafts acylation) creates a powerful directing group for ortho-lithiation. Treatment with LDA at −78°C generates a C4 lithiated species, trapped by electrophiles (e.g., DMF → aldehyde; I₂ → iodide). Subsequent metal-halogen exchange (tert-BuLi) generates C4 organolithiums for elaboration to boronic esters or carboxylates. This DoM sequence enables sequential functionalization at C3 and C4, providing disubstituted analogs inaccessible via EAS [3] [9].
Table 4: Regioselective Electrophilic Functionalization Strategies
| Position Modified | Directing Group/Activation | Electrophile | Key Reagent/Conditions | Functional Group Installed |
|---|---|---|---|---|
| C3 (Pyrrole ring) | N-H pyrrole | Bromine | Br₂/AcOH, 25°C | Br |
| C6 (Pyridazine ring) | N-Oxide | Cyanogen bromide | BrCN, CHCl₃, reflux | CN |
| C6 | N-Oxide | Iodine | I₂, DMF, 80°C | I |
| C4 | N,N-Diethylamide | DMF | 1) LDA, THF, −78°C; 2) DMF | CHO |
Key structural insights:
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: